molecular formula C20H17ClN2O6 B6074652 5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide

5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide

Cat. No. B6074652
M. Wt: 416.8 g/mol
InChI Key: YRGMLFAIQIYYBP-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine derivatives. It has been extensively studied for its potential use as an antiprotozoal agent, specifically against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood. However, it is believed to act by inhibiting the parasite's DNA synthesis, which leads to the parasite's death. Furamidine has been shown to selectively target the parasite's kinetoplast DNA, which is essential for the parasite's survival.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. It has also been shown to have good oral bioavailability and a long half-life in the bloodstream, which makes it an attractive candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the advantages of Furamidine is its high potency against Trypanosoma brucei, which makes it a promising candidate for further development as an antiprotozoal agent. However, one of the limitations of Furamidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of Furamidine as an antiprotozoal agent. One direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another direction is to investigate its potential use against other protozoan parasites, such as Trypanosoma cruzi and Toxoplasma gondii. Additionally, further studies are needed to fully understand the mechanism of action of Furamidine and to identify potential drug targets for further development.

Synthesis Methods

Furamidine can be synthesized by the reaction of 4-chloro-2-nitrophenol with 2-ethoxyaniline in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with furfurylamine in the presence of acetic acid to obtain Furamidine.

Scientific Research Applications

Furamidine has been extensively studied for its potential use as an antiprotozoal agent against Trypanosoma brucei. It has been shown to have potent activity against both the bloodstream and the central nervous system forms of the parasite. Furamidine has also been tested against other protozoan parasites, such as Leishmania donovani and Plasmodium falciparum, with promising results.

properties

IUPAC Name

5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6/c1-2-27-17-6-4-3-5-15(17)22-20(24)19-10-8-14(29-19)12-28-18-9-7-13(21)11-16(18)23(25)26/h3-11H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMLFAIQIYYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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